2-Hexadecenal

Overview

Description

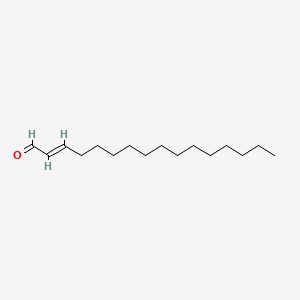

2-Hexadecenal (2-HD) is a biologically active long-chain fatty aldehyde . It is formed in organisms either enzymatically or non-enzymatically in the reaction of free-radical destruction of sphingolipids under the action of hypochlorous acid, produced by myeloperoxidase . It is also found in human skin, saliva, and feces .

Synthesis Analysis

This compound is formed in the organism from sphingosine-1-phosphate (S1P) under the action of the enzyme sphingosine-1-phosphate lyase . A change in the activity of this enzyme will disrupt the S1P/2-HD balance, which may result in cells’ functional activity alteration . It can also be formed as a result of several sphingolipids free radical destruction during γ- and UV-radiation exposure .Molecular Structure Analysis

The molecular formula of this compound is C16H30O . Its molecular weight is 238.4088 . The IUPAC Standard InChI is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ .Chemical Reactions Analysis

This compound is involved in the chemical reaction catalyzed by the enzyme this compound reductase. The two substrates of this enzyme are hexadecanal and NADP+, whereas its 3 products are 2-trans-hexadecenal, NADPH, and H+ .Physical And Chemical Properties Analysis

The molecular weight of this compound is 238.4088 . It is soluble in water at a concentration of 0.07787 mg/L at 25 °C .Scientific Research Applications

Modifying Redox Processes in Glioma Cells

2-Hexadecenal, an unsaturated aldehyde formed from sphingolipid destruction under oxidative stress, has been studied for its role in modifying redox processes in rat C6 glioma cells. It can alter the production of superoxide anion radicals and influence the intracellular signaling process, playing a role as a signaling molecule in these cells (Amaegberi et al., 2019).

Role in Free Radical Pathways

Research has shown that this compound can form through the action of gamma- and UV-irradiation on sphingolipids. This compound is involved in the generation of reactive oxygen species in human neutrophils and influences the functions of astroglial cells, affecting their morphological characteristics and apoptotic processes (Lisovskaya et al., 2017).

Effects on Sphingolipid Metabolism

This compound results from free-radical destruction of sphingolipids, a process that includes the formation of nitrogen-centered radicals. This suggests a nonenzymatic pathway for sphingolipid destruction, leading to the formation of this compound with various biological activities (Shadyro et al., 2015).

Cellular Targets of this compound

A study using an alkyne-2-HD derivative as a bioorthogonal probe identified over 500 potential cellular targets for this compound. This research helps in understanding the cellular functions of lipid-derived electrophiles, like 2-HD, and their role in apoptosis and DNA damage (Jarugumilli et al., 2018).

Pheromone Research

This compound has been identified as a component of sex pheromones in various insects, like the corn earworm moth and the artichoke plume moth. It plays a critical role in insect communication, particularly in mating behaviors (Sekul et al., 1975).

Impact on Glioma Cell Growth

Research has indicated that this compound inhibits the growth of C6 glioma cells by affecting their proliferative and mitotic indices, leading to apoptosis. It influences intracellular signaling pathways and cytoskeleton rearrangement (Amaegberi et al., 2019).

Mechanism of Action

At submicromolar concentrations, 2-Hexadecenal causes an elevation in ROS production by polymorphonuclear leukocytes (PMNLs). This effect is associated with signal transduction pathways modification and expressed in elevation of NADPH oxidase, MPO, and JNK-MAPK contributions to this process . At higher concentrations, this compound induces apoptosis, which correlates with a significant increase in free Ca2+ in the cytoplasm, a decrease in ROS production, and a decline in mitochondrial potential .

Future Directions

properties

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

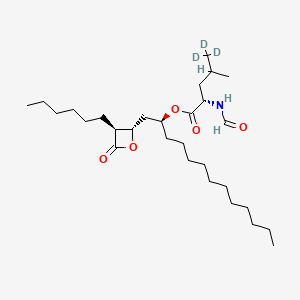

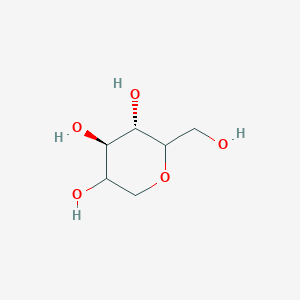

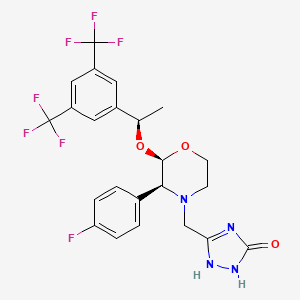

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B7826027.png)

![(4R,5beta)-3-[[(3R)-5beta-(Aminosulfonylaminomethyl)pyrrolidin-3alpha-yl]thio]-4alpha-methyl-6beta-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B7826035.png)

![(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B7826080.png)

![(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide](/img/structure/B7826091.png)